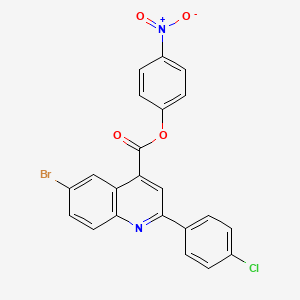

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline-based heterocyclic compound featuring a bromine atom at the 6-position, a 4-chlorophenyl substituent at the 2-position, and a 4-nitrophenyl ester group at the carboxylate position.

Properties

CAS No. |

355421-75-9 |

|---|---|

Molecular Formula |

C22H12BrClN2O4 |

Molecular Weight |

483.7 g/mol |

IUPAC Name |

(4-nitrophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C22H12BrClN2O4/c23-14-3-10-20-18(11-14)19(12-21(25-20)13-1-4-15(24)5-2-13)22(27)30-17-8-6-16(7-9-17)26(28)29/h1-12H |

InChI Key |

CFMDEOBZJAUEGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Nitration and Chlorination: The nitro and chloro groups can be introduced through electrophilic aromatic substitution reactions using nitric acid and chlorinating agents, respectively.

Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol to form the desired ester compound.

Chemical Reactions Analysis

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate.

Scientific Research Applications

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Material Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to the modulation of cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinoline-4-carboxylate Derivatives

*Calculated based on analogous compounds.

Key Observations:

Bromine at the 6-position is conserved across analogues, contributing to steric bulk and possible halogen bonding in crystal packing .

Crystal Packing and Conformation: Ethyl 6-bromo-2-styrylquinoline-4-carboxylate () exhibits a dihedral angle of 25.44° between quinoline and phenyl rings, suggesting moderate conjugation disruption. The target compound’s nitro group may further distort planarity, affecting intermolecular interactions . Hydrogen bonding (C–H···O) observed in ’s crystal structure is likely conserved in the target compound due to the ester carbonyl and nitro oxygen atoms .

Pharmacological Implications: Quinoline-4-carboxylates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced binding to biological targets like 5HT3 receptors, as seen in related compounds . The 4-chlorophenyl substituent in the target compound may improve membrane permeability compared to ’s methoxyphenyl group, which is more hydrophilic .

Biological Activity

4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antibacterial, and antiviral applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, and mechanism of action.

Synthesis and Characterization

The synthesis of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves several steps, typically starting from readily available quinoline derivatives. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of functional groups and the overall molecular framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. In particular, compounds similar to 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : In vitro assays conducted on breast carcinoma MCF-7 cells showed that derivatives with similar structures exhibited IC50 values ranging from 2.71 μM to 12.47 μM, indicating potent antiproliferative activity compared to standard drugs like Doxorubicin (IC50 = 6.18 μM) .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through upregulation of p53 and activation of caspase pathways. For instance, one derivative induced a significant increase in p53 levels by up to 8.7-fold compared to controls .

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties:

- In Vitro Testing : Compounds similar to 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 64 μg/mL against S. aureus, demonstrating their potential as antibacterial agents .

- Structure-Activity Relationship : The length and flexibility of side chains significantly influenced antibacterial activity, with longer side chains often enhancing efficacy against Gram-positive bacteria .

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

- Antitumor Activity : A study identified that a series of quinoline derivatives displayed strong antiproliferative effects on various cancer cell lines, with specific compounds showing IC50 values lower than traditional chemotherapeutics .

- Antimicrobial Efficacy : Another investigation demonstrated that modifications in the quinoline structure could lead to enhanced antibacterial activity against resistant strains like MRSA .

Research Findings Summary

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.